
2-(4-bromo-2-methylphenoxy)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-propylacetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized in the year 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been widely used in scientific research to study the role of CB2 receptors in various physiological and pathological processes in the body.
作用機序
2-(4-bromo-2-methylphenoxy)-N-propylacetamide acts as a selective antagonist of the CB2 receptor. CB2 receptors are G protein-coupled receptors that are primarily expressed in immune cells. They are involved in the regulation of various physiological and pathological processes such as inflammation, pain, and immune responses. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide binds to the CB2 receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in inflammation, pain, and immune responses.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has several advantages for lab experiments. It is a selective antagonist of the CB2 receptor, which allows for the specific modulation of CB2 receptor signaling pathways. It is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has some limitations. It has relatively low potency compared to other CB2 receptor antagonists, which may limit its effectiveness in certain experiments. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the use of 2-(4-bromo-2-methylphenoxy)-N-propylacetamide in scientific research. One area of interest is the role of CB2 receptors in the regulation of the immune system. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been shown to modulate immune responses, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the potential therapeutic use of CB2 receptor modulation in various diseases such as cancer and neurodegenerative disorders. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical utility. Finally, there is a need for the development of more potent and selective CB2 receptor antagonists that can be used in a wider range of experimental setups.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-propylacetamide involves the reaction of 4-bromo-2-methylphenol with propylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(4-bromo-2-methylphenoxy)-N-propylacetamide. The purity of the final product is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been used extensively in scientific research to study the role of CB2 receptors in various physiological and pathological processes. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and immune responses. 2-(4-bromo-2-methylphenoxy)-N-propylacetamide has been used to investigate the therapeutic potential of CB2 receptor modulation in various diseases such as cancer, neurodegenerative disorders, and inflammatory bowel disease.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGOLYZZAKMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)
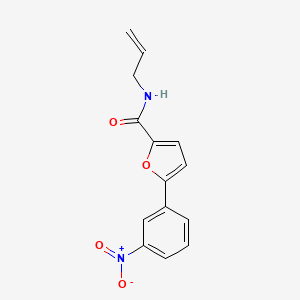
![1-(4-chlorobenzyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5195887.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5195891.png)
![2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B5195898.png)
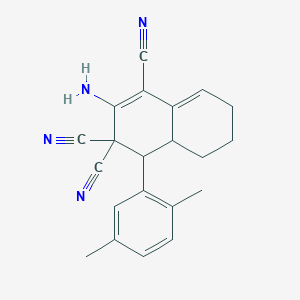
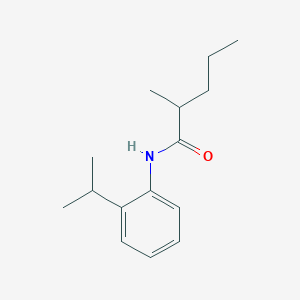
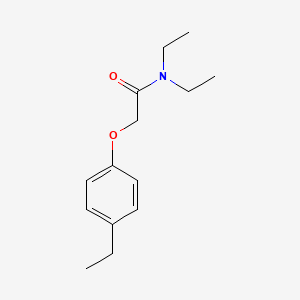
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5195941.png)
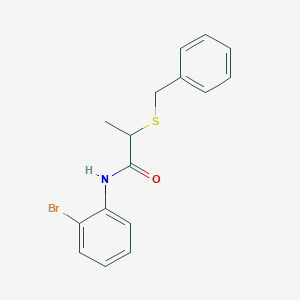
![N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)

![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)